2-(1-Amino-3-methylbutyl)-4-bromophenol
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Overview
Description
2-(1-Amino-3-methylbutyl)-4-bromophenol is an organic compound that features a bromine atom attached to a phenol ring, along with an amino group on a branched alkyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Amino-3-methylbutyl)-4-bromophenol typically involves the bromination of a phenol derivative followed by the introduction of the amino group. One common method is the electrophilic aromatic substitution reaction where phenol is treated with bromine in the presence of a catalyst to yield 4-bromophenol. Subsequently, the amino group is introduced through a nucleophilic substitution reaction using an appropriate amine under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and amination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(1-Amino-3-methylbutyl)-4-bromophenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The bromine atom can be reduced to form the corresponding phenol without the bromine substituent.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN₃) or sodium thiolate (NaSR) under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted phenols .
Scientific Research Applications
2-(1-Amino-3-methylbutyl)-4-bromophenol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(1-Amino-3-methylbutyl)-4-bromophenol involves its interaction with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds with active sites, while the bromine atom may participate in halogen bonding. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-bromophenol: Lacks the branched alkyl chain, which may affect its reactivity and biological activity.
4-Bromo-2-methylphenol: Contains a methyl group instead of an amino group, leading to different chemical properties.
2-(1-Amino-3-methylbutyl)phenol: Similar structure but without the bromine atom, which may influence its reactivity and interactions.
Uniqueness
2-(1-Amino-3-methylbutyl)-4-bromophenol is unique due to the presence of both the bromine atom and the branched alkyl chain with an amino group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C11H16BrNO |
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Molecular Weight |
258.15 g/mol |
IUPAC Name |
2-(1-amino-3-methylbutyl)-4-bromophenol |
InChI |
InChI=1S/C11H16BrNO/c1-7(2)5-10(13)9-6-8(12)3-4-11(9)14/h3-4,6-7,10,14H,5,13H2,1-2H3 |
InChI Key |
PQSYBBAKXPUOPS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C1=C(C=CC(=C1)Br)O)N |
Origin of Product |
United States |
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